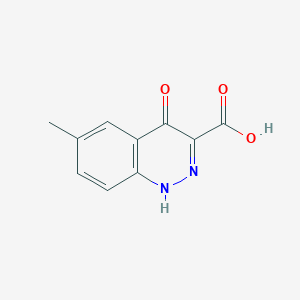

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5-2-3-7-6(4-5)9(13)8(10(14)15)12-11-7/h2-4H,1H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYZHVHLBVRBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.

Major Products:

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of acyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid

- 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its unique cinnoline structure, which imparts distinct biological activities compared to other similar compounds.

Biologische Aktivität

Introduction

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (C11H9NO3) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9NO3

- Molecular Weight : 203.19 g/mol

- Structure : The compound features a unique cinnoline structure that contributes to its distinct biological activities.

Antimicrobial Properties

Research indicates that 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, primarily due to its ability to inhibit bacterial DNA synthesis.

The compound is believed to interact with bacterial enzymes, disrupting their metabolic processes, which leads to cell death. Its structural similarity to known antibacterial agents enhances its potential as a therapeutic candidate.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the growth of cancer cells through multiple mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

- Targeting Specific Pathways : It may target pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapies.

Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability in breast and lung cancer models. The half-maximal inhibitory concentration (IC50) values were reported as 15 µM and 20 µM, respectively, indicating potent anticancer activity.

Q & A

Q. What are the standard protocols for synthesizing 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid?

The synthesis typically involves condensation reactions followed by cyclization. For example, analogous quinoline derivatives are synthesized via substitution and hydrolysis steps, using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization focuses on reducing reaction time (e.g., maintaining mild temperatures <100°C) and minimizing by-products through pH control and stoichiometric adjustments .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, -NMR (400 MHz, DMSO-) resolves aromatic protons (δ 8.72 ppm for C2-H) and substituent-specific signals (e.g., cyclopropyl or methoxy groups). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H] at m/z 231.25 for similar derivatives) .

Q. What in vitro assays are used to evaluate its biological activity?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Fluoroquinolone derivatives like moxifloxacin analogs are tested via enzyme inhibition studies targeting DNA gyrase or topoisomerase IV, with IC values calculated using kinetic assays .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Batch optimization studies suggest using continuous-flow reactors to enhance heat transfer and reduce side reactions. Catalytic systems (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, DMSO) improve regioselectivity. Kinetic monitoring via HPLC ensures intermediate purity (>95%) before cyclization .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions in MIC values may arise from bacterial strain variability or assay conditions. Standardize protocols using CLSI guidelines. For structure-activity relationship (SAR) inconsistencies, computational docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent positioning (e.g., 6-methyl vs. 8-methoxy groups) .

Q. How are electronic effects of the 6-methyl group probed experimentally?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron density shifts at the 4-oxo position. Experimentally, substituent effects are validated via Hammett plots using derivatives with varying substituents (e.g., -Cl, -OCH) to correlate values with reaction rates or pK .

Q. What analytical methods detect degradation products under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-MS/MS identify hydrolytic degradation (e.g., cleavage of the 4-oxo group). For photodegradation, UV-vis spectroscopy tracks absorbance shifts (λ 270–320 nm) under ICH Q1B light exposure .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters for Analogous Derivatives

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 70–90°C | |

| Catalyst Loading | 5–10 mol% Pd/C | |

| Solvent Polarity | ε > 30 (DMF, DMSO) | |

| Yield After Purification | 65–85% |

Q. Table 2: Common Biological Assay Conditions

| Assay Type | Protocol Details | Reference |

|---|---|---|

| MIC (Gram-positive) | Mueller-Hinton broth, 18–24 hrs | |

| Topoisomerase Inhibition | 50 mM Tris-HCl, pH 7.5 | |

| Cytotoxicity (HeLa) | MTT, 48 hrs incubation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.